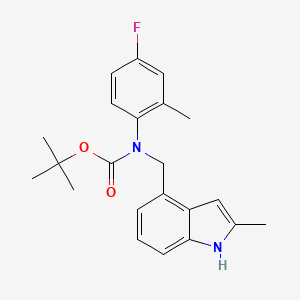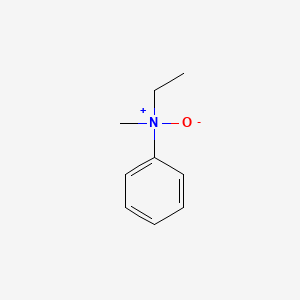
2,2,3,3,4,4,4-Heptafluorobutanoyl nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,4-Heptafluorobutanoyl nitrite is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a butanoyl nitrite structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutanoyl nitrite typically involves the reaction of heptafluorobutanoyl chloride with sodium nitrite in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitrite compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutanoyl nitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the nitrite group to other functional groups such as amines.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of heptafluorobutanoic acid or other oxidized derivatives.
Reduction: Formation of heptafluorobutylamine or related amine derivatives.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,4-Heptafluorobutanoyl nitrite finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutanoyl nitrite involves its interaction with molecular targets through its fluorinated groups. The compound can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical and biological processes.
Comparación Con Compuestos Similares
2,2,3,3,4,4,4-Heptafluorobutanol: A related compound with similar fluorinated structure but different functional group.
2,2,3,3,4,4,4-Heptafluorobutylamine: Another similar compound with an amine group instead of a nitrite group.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: A methacrylate derivative with similar fluorinated backbone.
Uniqueness: 2,2,3,3,4,4,4-Heptafluorobutanoyl nitrite is unique due to its nitrite functional group, which imparts distinct reactivity and properties compared to other similar fluorinated compounds. This uniqueness makes it valuable in specific applications where the nitrite group plays a crucial role.
Propiedades
Número CAS |
663-25-2 |
|---|---|
Fórmula molecular |
C4F7NO3 |
Peso molecular |
243.04 g/mol |
Nombre IUPAC |
nitroso 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C4F7NO3/c5-2(6,1(13)15-12-14)3(7,8)4(9,10)11 |
Clave InChI |
VQIVPVRWFMGXAY-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)ON=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)




![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)


![5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one](/img/structure/B14751507.png)



![2H-[1,3]Dioxolo[4,5-F]phthalazine](/img/structure/B14751532.png)

